[1-(1-Benzofuran-4-yl)propan-2-yl](methyl)aminehydrochloride

Catalog No.
S12822854
CAS No.
M.F
C12H16ClNO
M. Wt
225.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(1-Benzofuran-4-yl)propan-2-yl](methyl)aminehyd...

Product Name

[1-(1-Benzofuran-4-yl)propan-2-yl](methyl)aminehydrochloride

IUPAC Name

1-(1-benzofuran-4-yl)-N-methylpropan-2-amine;hydrochloride

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

InChI

InChI=1S/C12H15NO.ClH/c1-9(13-2)8-10-4-3-5-12-11(10)6-7-14-12;/h3-7,9,13H,8H2,1-2H3;1H

InChI Key

DKZFBPQFMVQHHA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C2C=COC2=CC=C1)NC.Cl

The compound 1-(1-Benzofuran-4-yl)propan-2-ylamine hydrochloride is a synthetic organic molecule characterized by its unique structural features, including a benzofuran moiety and an amine functional group. The presence of the benzofuran ring contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. The compound's full chemical name reflects its complex structure, which consists of a propan-2-yl group attached to a benzofuran and a methylamine, with hydrochloride indicating the presence of a hydrochloric acid salt form.

The chemical reactivity of 1-(1-Benzofuran-4-yl)propan-2-ylamine hydrochloride can be understood through various organic reactions typical for amines and aromatic compounds. Key types of reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Acid-Base Reactions: As a hydrochloride salt, it can engage in acid-base reactions, where the amine can act as a base.
  • Oxidation Reactions: The compound may undergo oxidation due to the presence of the benzofuran structure, which can facilitate electron transfer processes.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential applications.

The biological activity of 1-(1-Benzofuran-4-yl)propan-2-ylamine hydrochloride is primarily linked to its interaction with various biological targets. Studies suggest that compounds with similar structures may exhibit:

  • Antidepressant Effects: Many benzofuran derivatives have been investigated for their potential antidepressant properties due to their ability to modulate neurotransmitter systems.
  • Antinociceptive Activity: The analgesic properties associated with some benzofuran compounds suggest that this compound may also have pain-relieving effects.
  • Neuroprotective Effects: Some studies indicate that similar compounds can protect neuronal cells from damage, making them candidates for neurodegenerative disease therapies.

The synthesis of 1-(1-Benzofuran-4-yl)propan-2-ylamine hydrochloride typically involves multi-step organic synthesis techniques. Common methods may include:

  • Formation of Benzofuran Derivative: Starting from appropriate precursors, the benzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and carbonyls.
  • Alkylation Reaction: The introduction of the propan-2-yl group can be achieved through alkylation of an amine or phenolic hydroxyl group.
  • Methylation: The methylamine component can be introduced via methylation techniques using reagents such as methyl iodide.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

The potential applications of 1-(1-Benzofuran-4-yl)propan-2-ylamine hydrochloride span various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antidepressants or analgesics.
  • Research Tool: It could be utilized in biochemical research to study neurotransmitter interactions or pain pathways.

Interaction studies are vital for understanding how 1-(1-Benzofuran-4-yl)propan-2-ylamine hydrochloride interacts with biological macromolecules:

  • Receptor Binding Studies: Investigating how this compound binds to neurotransmitter receptors can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes involved in metabolic pathways can provide insights into its pharmacological profile.

Several compounds share structural similarities with 1-(1-Benzofuran-4-yl)propan-2-ylamine hydrochloride, which helps highlight its uniqueness:

Compound NameStructural FeaturesBiological Activity
2-MethylbenzofuranMethyl group on benzofuranPotential neuroprotective effects
5-HydroxybenzofuranHydroxyl group on benzofuranAntidepressant properties
3-(Benzofuran-4-yloxy)-N,N-dimethylpropanamineEther linkage with dimethyl amineAnalgesic activity

The unique combination of the propan-2-yl and methylamine functionalities in conjunction with the benzofuran structure sets this compound apart from others, potentially leading to distinct pharmacological profiles and therapeutic applications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

225.0920418 g/mol

Monoisotopic Mass

225.0920418 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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